molecular formula C16H14CuO6 B1607027 4-Methoxybenzoic acid CAS No. 73424-02-9

4-Methoxybenzoic acid

Cat. No.: B1607027
CAS No.: 73424-02-9
M. Wt: 365.82 g/mol
InChI Key: VXAXWWRTVUVDTR-UHFFFAOYSA-L
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Description

4-methoxybenzoic acid is a methoxybenzoic acid substituted with a methoxy group at position C-4. It has a role as a plant metabolite. It derives from a benzoic acid. It is a conjugate acid of a 4-methoxybenzoate.
This compound is a natural product found in Illicium verum, Taraxacum formosanum, and other organisms with data available.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Methoxybenzoic acid is pivotal in synthesizing several APIs, including:

  • Paracetamol : It serves as a key intermediate in the synthesis of paracetamol (acetaminophen), a widely used analgesic and antipyretic drug .
  • Other Pain Relievers : Its reactivity allows for the formation of esters and amides, which are crucial in developing other analgesics and anti-inflammatory drugs .

Case Study: Paracetamol Production

A notable case study involves the synthesis of paracetamol from p-Anisic acid. The reaction pathway typically involves the acetylation of this compound followed by hydrolysis. This method highlights the efficiency of this compound as a precursor in pharmaceutical manufacturing.

Production of Polymers and Resins

In material science, this compound is utilized in producing high-performance polymers through polycondensation reactions. These polymers exhibit enhanced durability and chemical resistance, making them suitable for applications in:

  • Automotive Industry : Used in coatings and components that require high resistance to wear and chemicals.
  • Aerospace Industry : Employed in materials that must withstand extreme conditions .

Table: Properties of Polymers Derived from this compound

PropertyValueApplication Area
Tensile StrengthHighAutomotive components
Thermal StabilityExcellentAerospace materials
Chemical ResistanceSuperiorIndustrial coatings

Biocatalysis

Recent studies have demonstrated the potential of this compound in biocatalytic processes. It has been shown to be reduced by white-rot fungi to produce aryl aldehydes and alcohols, which are valuable in various chemical syntheses . This biotransformation process is significant for developing sustainable chemical production methods.

Case Study: Fungal Reduction

Research involving the white-rot fungus Bjerkandera sp. revealed that it could convert this compound into useful products with high yields. This biocatalytic approach not only provides an environmentally friendly alternative to traditional chemical processes but also highlights the compound's versatility .

Q & A

Basic Research Questions

Q. How can researchers predict the solubility of 4-Methoxybenzoic acid in various organic solvents for experimental design?

The solubility of this compound in organic solvents can be modeled using the Abraham solvation parameter model , which correlates solute descriptors (e.g., polarity, hydrogen-bonding capacity) with solvent properties. Experimental data from 14 alcohols, ethers, and alkanoates at 298 K were used to derive solute descriptors (S = 1.250, A = 0.620, B = 0.520, L = 5.741), enabling predictions of log10(SR or P) values with standard deviations of 0.119–0.110 log units . For solvents like 2-pentanol and butyl ethanoate, updated Abraham model equations (Tables 1 and 2 in evidence) improve accuracy. Low aqueous solubility (log10c1,W = −2.80) necessitates polar aprotic solvents for dissolution .

Q. What role does this compound play as a building block in synthesizing complex organic molecules?

this compound serves as a versatile precursor due to its methoxy and carboxylic acid functional groups. It is used to synthesize:

  • Metal complexes : Platinum(II) complexes with hydrazide derivatives (e.g., [Pt(NH3)(pmbah)Cl2]) for structural studies via IR, NMR, and electronic spectroscopy .
  • Biologically active compounds : Derivatives like 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid, which are intermediates in drug discovery .
  • Polymer precursors : Esters such as 4-(octanoyloxy)benzoic acid, utilized in materials science for liquid crystal development .

Advanced Research Questions

Q. How is the coordination chemistry of this compound utilized in synthesizing metal complexes?

The carboxylic acid group enables chelation with metals like platinum and cerium. For example:

  • Platinum complexes : Synthesized by reacting this compound hydrazide with PtCl2 in ethanol under reflux. Characterization includes elemental analysis, conductivity measurements, and spectral studies to confirm octahedral geometry .
  • Cerium clusters : Aerobic reactions with Ce(NO3)3·6H2O and tridentate ligands yield hexanuclear complexes, analyzed via X-ray crystallography and magnetic susceptibility .

Q. What methodologies are employed to resolve contradictions in solubility data across different studies?

Discrepancies in solubility data arise from variations in solvent purity, temperature control, and measurement techniques. To address this:

  • Cross-validate models : Use updated Abraham equations (e.g., for 3-methyl-1-butanol) to reconcile experimental and predicted log10c1 values .
  • Standardize protocols : Ensure consistent use of saturated solutions and gravimetric analysis, as in Hoover et al.’s study across 14 alcohols and ethers .
  • Leverage computational tools : Apply Microsoft SOLVER to optimize solute descriptors (S, A, B, L) for multi-solvent consistency .

Q. What advanced techniques are used to isolate and characterize this compound from natural sources?

  • Supercritical CO2 extraction : Modified with ethanol to enhance yield from plant sources like Acacia mearnsii, optimized via response surface methodology (RSM) .
  • Chromatographic separation : HPLC and NMR (e.g., isolation from Erigeron annuus flowers) coupled with 2D-COSY for structural confirmation .
  • Spectral analysis : UV-Vis and FT-IR to identify functional groups, supplemented by melting point determination (122–124°C) .

Q. How can the antimicrobial activity of this compound be systematically evaluated in pharmacological research?

  • MIC assays : Determine minimum inhibitory concentrations against pathogens (e.g., Staphylococcus aureus) using broth microdilution .
  • Time-kill kinetics : Assess bactericidal effects over 24 hours at varying concentrations .
  • Mechanistic studies : Probe disruption of microbial membranes via fluorescence dyes (e.g., propidium iodide) or enzyme inhibition assays (e.g., β-lactamase) .

Q. What are the key considerations in designing environmentally friendly synthetic routes for this compound derivatives?

  • Enzymatic catalysis : Use lipases or esterases for regioselective esterification, reducing toxic byproducts .
  • Flow chemistry : Optimize continuous reactors for scalable synthesis of derivatives like 4-({4-[(1E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenoxy}methyl)benzoic acid, minimizing solvent waste .
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) in Williamson etherification .

Q. How do structural modifications of this compound influence its physicochemical properties in drug development?

  • Esterification : Adding alkyl chains (e.g., octanoyloxy) increases lipophilicity (logP), enhancing blood-brain barrier penetration .
  • Methoxy positioning : Para-substitution (vs. ortho/meta) optimizes hydrogen-bonding capacity and solubility in DMSO for in vitro assays .
  • Derivatization : Introducing electron-withdrawing groups (e.g., cyano in 4-({4-[(1E)-2-cyano...}methyl)benzoic acid) alters pKa and bioavailability .

Properties

IUPAC Name

4-methoxybenzoic acid
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InChI

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)
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InChI Key

ZEYHEAKUIGZSGI-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)C(=O)O
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Molecular Formula

C8H8O3
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Related CAS

52509-81-6 (potassium), 536-45-8 (sodium), 73424-02-9 (copper+2), 536-45-8 (sodium anisate salt/solvate)
Record name p-Anisic acid
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DSSTOX Substance ID

DTXSID4059205
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Molecular Weight

152.15 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid, white crystals with practically no odour
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Solubility

0.53 mg/mL at 37 °C, soluble in boiling water, organic solvents, freely soluble (in ethanol)
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Vapor Pressure

0.0015 [mmHg]
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CAS No.

100-09-4, 1335-08-6
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Melting Point

185 °C
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Retrosynthesis Analysis

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